4-Methacryloxyethyltrimellitic acid
Overview
Description
4-Methacryloxyethyltrimellitic acid is a chemical compound known for its applications in dental adhesives and other resin-based materials. It is characterized by its ability to improve bond strength between metal and acrylic resin, making it a valuable component in various industrial and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methacryloxyethyltrimellitic acid can be synthesized through the reaction of trimellitic anhydride with methacryloxyethyl compounds. The reaction typically involves the use of catalysts and specific temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Methacryloxyethyltrimellitic acid undergoes various chemical reactions, including:
Polymerization: The methacrylate group in the compound allows it to polymerize and copolymerize with other monomers, forming resin-based materials
Esterification: The compound can react with alcohols to form esters, which are useful in various chemical applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include catalysts like acids or bases, and solvents such as water or organic solvents. Reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from reactions involving this compound include polymeric resins, esters, and other derivatives that are used in dental and industrial applications .
Scientific Research Applications
4-Methacryloxyethyltrimellitic acid has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers
Biology: The compound is studied for its biocompatibility and potential use in biomedical devices.
Medicine: It is a key component in dental adhesives, improving the bond strength between dental materials and tooth structures
Industry: The compound is used in the production of high-performance resins and coatings
Mechanism of Action
The mechanism of action of 4-Methacryloxyethyltrimellitic acid involves its ability to form strong bonds with metal substrates through its anhydride group, while the methacrylate group allows for polymerization with other monomers. This dual functionality makes it an effective adhesion promoter in various applications .
Comparison with Similar Compounds
Similar Compounds
4-Methacryloxyethyl trimellitic anhydride: Similar in structure but differs in its anhydride form
Bis[2-(methacryloyloxy)ethyl] phosphate: Another methacrylate-based compound used in similar applications.
1,2,4-Benzenetricarboxylic anhydride: Shares structural similarities but has different functional groups.
Uniqueness
4-Methacryloxyethyltrimellitic acid is unique due to its dual functional groups, which provide both adhesion and polymerization capabilities. This makes it particularly valuable in dental and industrial applications where strong, durable bonds are required .
Properties
IUPAC Name |
4-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]phthalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O8/c1-8(2)14(20)22-5-6-23-15(21)9-3-4-10(12(16)17)11(7-9)13(18)19/h3-4,7H,1,5-6H2,2H3,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGCLLMDQOJKHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40987689 | |
Record name | 4-({2-[(2-Methylprop-2-enoyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40987689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68183-31-3 | |
Record name | 4-Methacryloxyethyltrimellitic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068183313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-({2-[(2-Methylprop-2-enoyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40987689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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